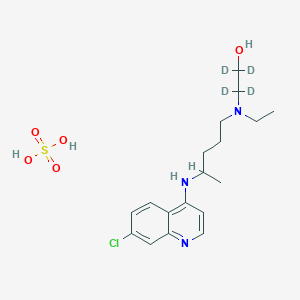

ヒドロキシクロロキン-d4 (硫酸塩)

説明

ヒドロキシクロロキン-d4 (硫酸塩) は、ヒドロキシクロロキン硫酸塩の重水素化された形態であり、4つの水素原子が重水素に置き換えられています。この化合物は、主にガスクロマトグラフィー質量分析法 (GC-MS) や液体クロマトグラフィー質量分析法 (LC-MS) などのさまざまな分析法におけるヒドロキシクロロキンの定量のための内部標準として使用されます。 ヒドロキシクロロキン自体は、抗マラリア、抗炎症、抗ウイルス活性を有するアミノキノリンです .

2. 製法

合成経路と反応条件: ヒドロキシクロロキン-d4 (硫酸塩) の製法には、一連の化学反応によるヒドロキシクロロキンの重水素化が含まれます。このプロセスは、通常、触媒の作用下で 4,7-ジクロロキノリンとヒドロキシクロロキン側鎖を縮合させてヒドロキシクロロキンを得ることから始まります。続いて、ヒドロキシクロロキンを重水素化水と反応させて、水素原子を重水素で置き換えます。 最後に、重水素化されたヒドロキシクロロキンを硫酸と反応させてヒドロキシクロロキン-d4 (硫酸塩) を形成します .

工業生産方法: ヒドロキシクロロキン-d4 (硫酸塩) の工業生産方法は、ヒドロキシクロロキン硫酸塩に使用されているものと同様で、重水素化のための追加のステップが含まれています。このプロセスには、高純度試薬と制御された反応条件を使用して、重水素原子の組み込みを確実にする大規模合成が含まれます。 最終生成物は、結晶化やその他の分離技術によって精製され、所望の純度と同位体標識が達成されます .

科学的研究の応用

Pharmacokinetics and Bioequivalence Studies

Pharmacokinetic studies are essential for understanding how hydroxychloroquine-d4 behaves in the body. A study evaluated the pharmacokinetics of hydroxychloroquine sulfate, demonstrating that it is rapidly absorbed with a prolonged half-life, making it suitable for chronic conditions. The bioequivalence of different formulations was assessed using parameters such as maximum concentration () and area under the curve (AUC), indicating that formulations can be interchangeable under certain conditions .

Therapeutic Applications

Hydroxychloroquine-d4 has several therapeutic applications:

- Rheumatic Diseases : It is primarily used in managing systemic lupus erythematosus and rheumatoid arthritis due to its immunomodulatory effects. Studies have shown that it can stabilize conditions in lupus patients and reduce flare-ups .

- Antimalarial Activity : Despite resistance issues in some regions, hydroxychloroquine remains effective against certain malaria strains, particularly when used as part of combination therapies .

- COVID-19 Research : During the COVID-19 pandemic, hydroxychloroquine gained attention for its potential antiviral properties. Research indicated that it could suppress viral replication in cell cultures, although clinical efficacy remains debated .

Cancer Treatment Potential

Recent studies indicate that hydroxychloroquine can disrupt autophagy—a process that cancer cells exploit to survive under stress—thus sensitizing them to chemotherapy and radiation therapy . This property has sparked interest in using hydroxychloroquine-d4 as an adjunct treatment in various cancers.

Analytical Methods for Hydroxychloroquine-d4

To accurately measure hydroxychloroquine-d4 in biological samples, advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed. These methods allow for sensitive quantification of the drug and its metabolites, facilitating pharmacokinetic studies in animal models .

Case Studies and Research Findings

Several case studies highlight the applications of hydroxychloroquine-d4:

- Lupus Management : A longitudinal study showed that patients on hydroxychloroquine had a significantly lower incidence of severe flares compared to those not receiving the drug. This supports its role as a cornerstone therapy in systemic lupus erythematosus management .

- Cancer Sensitization : In vitro studies demonstrated that combining hydroxychloroquine with standard chemotherapy drugs improved tumor cell death rates compared to chemotherapy alone, suggesting its potential utility in enhancing treatment efficacy .

- COVID-19 Trials : Clinical trials assessing hydroxychloroquine's effectiveness against COVID-19 yielded mixed results; however, ongoing research continues to explore its mechanisms and potential roles in treatment protocols .

作用機序

ヒドロキシクロロキン-d4 (硫酸塩) は、いくつかの機序を通じて効果を発揮します。

エンドサイトーシス経路への干渉: エンドサイトーシス経路に干渉し、病原体の細胞内移行に影響を与えます。

シアル酸レセプターの遮断: シアル酸レセプターを遮断し、ウイルスが宿主細胞に侵入するのを防ぎます。

pH依存的なスパイクタンパク質の切断の制限: アンジオテンシン変換酵素 2 (ACE2) 結合部位でのスパイクタンパク質のpH依存的な切断を制限します。

サイトカインストームの予防: サイトカインストームを予防し、インターロイキン-1、インターロイキン-6、腫瘍壊死因子-アルファなどのサイトカインの産生と放出を阻害します

類似化合物:

クロロキン: 抗マラリアおよび抗ウイルス活性と同様の類似化合物。

キニーネ: マラリアの治療に使用される別のアミノキノリン。

メフロキン: 抗マラリア活性を有するキニーネの合成誘導体。

独自性: ヒドロキシクロロキン-d4 (硫酸塩) は、重水素標識により、分析法における安定性の向上と正確な定量が可能になるため、独特です。 この同位体標識は、内因性化合物の干渉なしに、ヒドロキシクロロキンの薬物動態と代謝を研究するのにも役立ちます .

生化学分析

Biochemical Properties

Hydroxychloroquine-d4 (sulfate) interacts with various enzymes and proteins in biochemical reactions. It is metabolized by cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP2C8 . It also inhibits the production of certain cytokines, such as IL-22, IL-17A, and IL-6 .

Cellular Effects

Hydroxychloroquine-d4 (sulfate) has significant effects on various types of cells and cellular processes. It inhibits the accumulation of sequestosome-1 (SQSTM1) puncta, a marker of autophagy, in mouse embryonic fibroblasts (MEFs) in a concentration-dependent manner . It also reduces viral titers of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in the culture supernatant of infected Vero E6 cells .

Molecular Mechanism

The molecular mechanism of action of Hydroxychloroquine-d4 (sulfate) involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to inhibit the production of certain cytokines, indicating its role in modulating immune responses . It also inhibits the accumulation of SQSTM1 puncta, suggesting its role in regulating autophagy .

Temporal Effects in Laboratory Settings

The effects of Hydroxychloroquine-d4 (sulfate) change over time in laboratory settings. For instance, it has been found that short-term hydroxychloroquine courses can generate significant concentrations persisting above 500 ng/mL up to 16 days after discontinuation of treatment .

Metabolic Pathways

Hydroxychloroquine-d4 (sulfate) is involved in various metabolic pathways. It is metabolized by CYP3A4, CYP2D6, and CYP2C8 . The metabolites of Hydroxychloroquine-d4 (sulfate) also inhibit CYP3A .

Subcellular Localization

The subcellular localization of Hydroxychloroquine-d4 (sulfate) is not explicitly known. Based on the properties of hydroxychloroquine, it may be localized in various cellular compartments, including lysosomes, where it is known to interfere with lysosomal activity and autophagy .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of hydroxychloroquine-d4 (sulfate) involves the deuteration of hydroxychloroquine through a series of chemical reactions. The process typically starts with the condensation of 4,7-dichloroquinoline with a hydroxychloroquine side chain under the action of a catalyst to obtain hydroxychloroquine. This is followed by the reaction of hydroxychloroquine with deuterium oxide to replace hydrogen atoms with deuterium. Finally, the deuterated hydroxychloroquine is reacted with sulfuric acid to form hydroxychloroquine-d4 (sulfate) .

Industrial Production Methods: Industrial production methods for hydroxychloroquine-d4 (sulfate) are similar to those used for hydroxychloroquine sulfate, with additional steps for deuteration. The process involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms. The final product is purified through crystallization and other separation techniques to achieve the desired purity and isotopic labeling .

化学反応の分析

反応の種類: ヒドロキシクロロキン-d4 (硫酸塩) は、次のようなさまざまな化学反応を起こします。

酸化: ヒドロキシクロロキンは酸化されてキノン誘導体を形成する可能性があります。

還元: 還元反応により、ヒドロキシクロロキンを対応するアミン誘導体に変換できます。

置換: 求核置換反応は、クロロキノリン部分で起こり得ます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アミンやチオールなどの求核剤は、塩基性条件下で使用されます。

主な生成物:

酸化: キノン誘導体。

還元: アミン誘導体。

置換: 置換されたキノリン誘導体

類似化合物との比較

Chloroquine: A closely related compound with similar antimalarial and antiviral properties.

Quinine: Another aminoquinoline used for the treatment of malaria.

Mefloquine: A synthetic derivative of quinine with antimalarial activity.

Uniqueness: Hydroxychloroquine-d4 (sulfate) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical methods. This isotopic labeling also helps in studying the pharmacokinetics and metabolism of hydroxychloroquine without interference from endogenous compounds .

生物活性

Hydroxychloroquine-d4 (sulfate) is a deuterium-labeled derivative of hydroxychloroquine (HCQ), a well-known antimalarial and immunomodulatory agent. This compound has garnered attention due to its potential applications in various diseases, including malaria, autoimmune disorders, and viral infections. This article delves into the biological activity of Hydroxychloroquine-d4 (sulfate), highlighting its mechanisms of action, pharmacokinetics, and clinical implications.

- Molecular Formula : CHDClNOS

- Molecular Weight : 437.97 g/mol

- CAS Number : 1854126-45-6

Hydroxychloroquine-d4 (sulfate) exhibits several biological activities through diverse mechanisms:

- Antimalarial Activity :

- Immunomodulation :

- Antiviral Effects :

- Autophagy Disruption :

Pharmacokinetics

Pharmacokinetic studies have indicated that Hydroxychloroquine-d4 (sulfate) has a complex distribution profile:

- Bioavailability : The bioavailability of hydroxychloroquine ranges from 78% to nearly 100%, influenced by factors such as formulation and patient characteristics .

- Volume of Distribution (Vd) : Large Vd values (up to 800 L/kg) suggest extensive tissue distribution, particularly in erythrocytes where concentrations are significantly higher than in plasma .

Malaria Treatment

A study highlighted the effectiveness of hydroxychloroquine in treating chloroquine-sensitive strains of Plasmodium falciparum. Patients treated with HCQ showed significant reductions in parasitemia compared to controls, demonstrating its continued relevance in malaria management.

Autoimmune Disorders

In patients with systemic lupus erythematosus (SLE), hydroxychloroquine has been associated with reduced disease flares and improved long-term outcomes. A meta-analysis revealed that HCQ therapy significantly lowers the risk of severe flares in SLE patients .

Cancer Therapy

Research indicates that hydroxychloroquine can enhance the efficacy of chemotherapeutic agents by disrupting autophagy pathways in cancer cells. A clinical trial demonstrated that patients receiving HCQ alongside standard chemotherapy had improved responses compared to those receiving chemotherapy alone .

Summary Table of Biological Activities

| Activity Type | Mechanism | Clinical Implications |

|---|---|---|

| Antimalarial | Alkalinization of lysosomes | Effective against malaria |

| Immunomodulatory | Inhibition of TLR7/9 signaling | Treatment for autoimmune diseases |

| Antiviral | Interference with viral replication | Potential use against SARS-CoV-2 |

| Cancer Sensitization | Disruption of autophagy | Enhances efficacy of chemotherapy |

特性

IUPAC Name |

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]-1,1,2,2-tetradeuterioethanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)/i11D2,12D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBIVZZPXRZKTI-ZYMFQSNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。